molecular formula C11H8BrN3O B11789573 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile

Cat. No.: B11789573
M. Wt: 278.10 g/mol
InChI Key: ZMMBPTZXFKVIDQ-UHFFFAOYSA-N
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Description

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a nitrile group in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile typically involves the following steps:

    Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or sodium cyanide.

    Cyclization: The final step involves the cyclization of the intermediate to form the phthalazinone ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its reactivity.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of diseases such as cancer, inflammation, and infections.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to cellular receptors, modulating their activity and signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Bromo-Substituted Compounds: Molecules with bromine atoms in different positions.

    Nitrile-Containing Compounds: Compounds with nitrile groups attached to various ring systems.

Uniqueness

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is unique due to the specific combination of a bromine atom and a nitrile group within the phthalazinone framework. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

3-(7-bromo-1-oxophthalazin-2-yl)propanenitrile

InChI

InChI=1S/C11H8BrN3O/c12-9-3-2-8-7-14-15(5-1-4-13)11(16)10(8)6-9/h2-3,6-7H,1,5H2

InChI Key

ZMMBPTZXFKVIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC#N

Origin of Product

United States

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